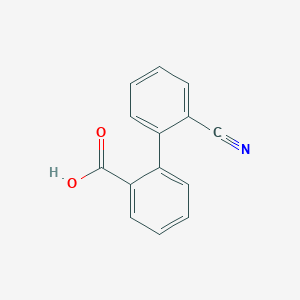

2-(2-Cyanophenyl)benzoic acid

CAS No.: 57743-13-2

Cat. No.: VC1973731

Molecular Formula: C14H9NO2

Molecular Weight: 223.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57743-13-2 |

|---|---|

| Molecular Formula | C14H9NO2 |

| Molecular Weight | 223.23 g/mol |

| IUPAC Name | 2-(2-cyanophenyl)benzoic acid |

| Standard InChI | InChI=1S/C14H9NO2/c15-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14(16)17/h1-8H,(H,16,17) |

| Standard InChI Key | SSRWCQMTMKFPAZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C#N)C2=CC=CC=C2C(=O)O |

| Canonical SMILES | C1=CC=C(C(=C1)C#N)C2=CC=CC=C2C(=O)O |

Introduction

Chemical Structure and Properties

2-(2-Cyanophenyl)benzoic acid is an organic compound consisting of a biphenyl structure with a carboxylic acid group on one benzene ring and a cyano group on the second benzene ring at the ortho position. This unique structural arrangement contributes to its chemical reactivity and applications in various fields.

Physical and Chemical Properties

The compound possesses distinct physical and chemical properties that make it valuable for various applications. The following table summarizes the key properties of 2-(2-Cyanophenyl)benzoic acid:

Table 1: Physical and Chemical Properties of 2-(2-Cyanophenyl)benzoic acid

| Property | Value |

|---|---|

| CAS Number | 57743-13-2 |

| Molecular Formula | C₁₄H₉NO₂ |

| Molecular Weight | 223.23 g/mol |

| IUPAC Name | 2-(2-cyanophenyl)benzoic acid |

| Alternative Names | 2'-cyano-1,1'-biphenyl-2-carboxylic acid; 2'-cyanobiphenyl-2-carboxylic acid |

| EC Number | 889-945-5 |

| InChI | InChI=1S/C14H9NO2/c15-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14(16)17/h1-8H,(H,16,17) |

| InChIKey | SSRWCQMTMKFPAZ-UHFFFAOYSA-N |

The compound features a carboxylic acid group that can participate in acid-base reactions and esterification processes, while the cyano group contributes to its electronic properties and can undergo various transformations .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 2-(2-Cyanophenyl)benzoic acid and structurally related compounds. These methods provide insights into potential approaches for synthesizing this specific compound.

Reaction of Bromobenzoic Acids with Arylacetonitriles

One potential synthesis method involves the reaction of bromobenzoic acids with arylacetonitriles in the presence of lithium diisopropylamide (LDA) at low temperatures. This reaction proceeds through a benzyne-3-carboxylate intermediate, as described in the following scheme:

The reaction of various bromobenzoic acids with arylacetonitriles in the presence of LDA at -70°C yields predominantly 2-cyanobenzoic acids plus minor amounts of 3-(arylcyanomethyl)benzoic acids and debrominated benzoic acids. This unprecedented base-initiated generation of an aryne intermediate from a haloarene at such low temperatures provides a valuable synthetic pathway .

Alternative Synthetic Approaches

Based on structurally similar compounds, other potential synthetic routes may include:

-

Coupling reactions between appropriately substituted benzene derivatives

-

Transformation of pre-existing functional groups on biphenyl scaffolds

-

Metal-catalyzed cross-coupling reactions

Structural Analysis and Characterization

The structure of 2-(2-Cyanophenyl)benzoic acid features a biphenyl system with ortho substitution on both aromatic rings. This structural arrangement creates a non-planar conformation due to steric interactions between the substituents.

Spectroscopic Properties

Spectroscopic methods such as NMR, IR, and mass spectrometry are essential for characterizing 2-(2-Cyanophenyl)benzoic acid. While specific spectral data for this compound is limited in the provided search results, general spectroscopic features can be inferred based on its structure:

-

¹H NMR: Would show signals for aromatic protons in the region of 7-8 ppm and a broad signal for the carboxylic acid proton

-

¹³C NMR: Would display signals for the carboxylic carbon (~170 ppm), cyano carbon (~120 ppm), and aromatic carbons (120-140 ppm)

-

IR Spectroscopy: Would feature characteristic absorption bands for the carboxylic acid group (~1700 cm⁻¹) and the cyano group (~2220 cm⁻¹)

Applications and Research

2-(2-Cyanophenyl)benzoic acid has several potential applications in chemistry and pharmaceutical research, stemming from its unique structural features and reactivity.

Pharmaceutical Applications

The compound's structural features make it potentially valuable in pharmaceutical research:

-

As a scaffold for developing biologically active compounds

-

As an intermediate in the synthesis of more complex molecules with potential therapeutic properties

-

For structure-activity relationship studies to develop novel drug candidates

Synthetic Applications

2-(2-Cyanophenyl)benzoic acid serves as a useful building block in organic synthesis:

-

The carboxylic acid group can undergo various transformations, including esterification, amidation, and reduction

-

The cyano group can be converted to other functionalities such as amines, amides, and carboxylic acids

-

The biphenyl scaffold provides opportunities for further functionalization

| Hazard Statement | Classification |

|---|---|

| H302 | Harmful if swallowed [Warning Acute toxicity, oral] |

| H312 | Harmful in contact with skin [Warning Acute toxicity, dermal] |

| H315 | Causes skin irritation [Warning Skin corrosion/irritation] |

| H319 | Causes serious eye irritation [Warning Serious eye damage/eye irritation] |

| H332 | Harmful if inhaled [Warning Acute toxicity, inhalation] |

| H335 | May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation] |

These classifications indicate that the compound requires careful handling, appropriate personal protective equipment, and proper disposal procedures .

Recommended Precautionary Measures

Based on its hazard classification, the following precautionary measures are recommended:

-

Use appropriate personal protective equipment, including gloves, eye protection, and respiratory protection

-

Handle in a well-ventilated area or chemical fume hood

-

Avoid contact with skin, eyes, and mucous membranes

-

Store in a tightly closed container in a cool, dry place

-

Dispose of in accordance with local regulations for hazardous materials

Comparison with Structurally Related Compounds

Comparing 2-(2-Cyanophenyl)benzoic acid with structurally similar compounds provides insights into how different substituents and structural modifications affect their properties and applications.

Structural Analogs

Table 3: Comparison of 2-(2-Cyanophenyl)benzoic acid with Related Compounds

Structure-Property Relationships

The structural variations among these related compounds lead to differences in their physical, chemical, and potentially biological properties:

-

Linkage Type: The direct carbon-carbon bond in 2-(2-Cyanophenyl)benzoic acid creates a different molecular geometry compared to the thioether or sulfinyl linkages in related compounds

-

Substitution Pattern: The position of the cyano group (ortho vs. para) influences electronic distribution and reactivity

-

Electronic Effects: Different linkages and substituent positions alter the electron distribution, affecting acidity of the carboxylic acid group and reactivity of the cyano functionality

Research Developments and Future Directions

Current research involving 2-(2-Cyanophenyl)benzoic acid and related compounds suggests several promising directions for future investigation:

-

Development of more efficient synthesis methods to improve yield and reduce environmental impact

-

Exploration of potential biological activities, including enzyme inhibition and receptor interactions

-

Investigation of applications in materials science, such as in the development of novel polymers and functional materials

-

Structure-activity relationship studies to design more effective compounds for specific applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume